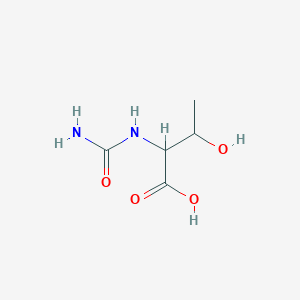![molecular formula C18H18ClN3O B058531 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol CAS No. 124883-10-9](/img/structure/B58531.png)
2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol is a complex organic compound featuring a phenolic structure with a vinyl group, a tert-butyl group, and a benzo[d][1,2,3]triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through the cyclization of appropriate precursors, often involving the reaction of ortho-substituted anilines with nitrous acid to form the triazole ring.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenolic Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenolic moiety to the triazole core.
Vinylation: The vinyl group can be introduced via a Wittig reaction or a Heck reaction.
tert-Butyl Group Addition: The tert-butyl group is typically introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to ensure high efficiency and purity.
化学反应分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The vinyl group can participate in various coupling reactions, such as Heck or Suzuki couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products
Oxidation: Quinones or phenolic ethers.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
科学研究应用
Chemistry
In chemistry, 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest for drug discovery. The triazole moiety is known for its bioactivity, and derivatives of this compound could be explored for antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. The phenolic and triazole functionalities are common in many pharmacologically active molecules.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
作用机制
The mechanism of action of 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates.
相似化合物的比较
Similar Compounds
2-(tert-Butyl)-6-(2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol: Lacks the chlorine atom, which might affect its reactivity and biological activity.
2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-ethylphenol: Has an ethyl group instead of a vinyl group, potentially altering its chemical properties and applications.
2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-methoxyphenol: Contains a methoxy group, which could influence its solubility and reactivity.
Uniqueness
The unique combination of a tert-butyl group, a vinyl group, and a chlorinated triazole moiety in 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol provides distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-ethenylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-5-11-8-13(18(2,3)4)17(23)16(9-11)22-20-14-7-6-12(19)10-15(14)21-22/h5-10,23H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWOQCDCGCSPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=C)N2N=C3C=CC(=CC3=N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578322 |
Source


|
| Record name | 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-ethenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124883-10-9 |
Source


|
| Record name | 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-ethenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
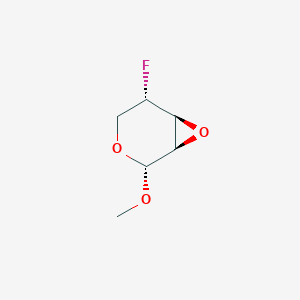

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)

![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)

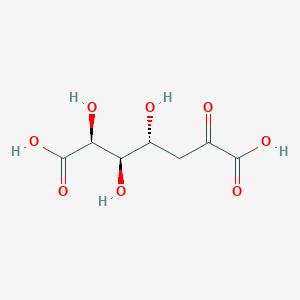
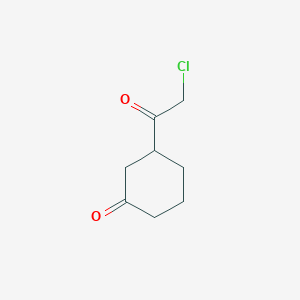
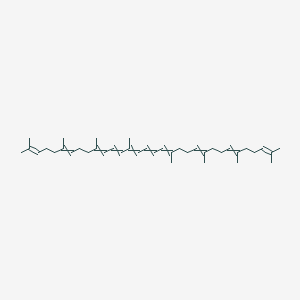
![3-[4-(3-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B58468.png)

![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
